Bindarit

Catalog No.
S521269
CAS No.
130641-38-2
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bindarit

CAS Number

130641-38-2

Product Name

Bindarit

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-((-1-benzyl-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropionic acid, 2-((1-benzyl-3-indazolyl)methoxy)-2-methylpropionic acid, bindarit

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Description

The exact mass of the compound Bindarit is 324.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Immunomodulatory Activity

    Research suggests Bindarit can modulate the immune response. A study published in “Immunobiology (Zeitschrift für Immunitätsforschung): )” investigated its effect on human monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The findings showed Bindarit suppressed the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This indicates Bindarit's potential to regulate the inflammatory response by affecting immune cell activity.

  • Fatty Acid-Binding Protein 4 (FABP4) Modulation

    Another area of research explores how Bindarit might influence FABP4, a protein involved in fatty acid uptake and metabolism. Studies suggest FABP4 can contribute to inflammation. A “ResearchGate article” investigated Bindarit's effect on FABP4 expression in human monocytes. The results suggest Bindarit downregulates FABP4 expression, potentially offering a mechanism for its anti-inflammatory properties.

Bindarit is a small-molecule compound classified as an indazole derivative, specifically known as 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid. It is recognized for its anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and chemokines. Bindarit has been investigated for its therapeutic potential in various inflammatory diseases, including lupus nephritis, arthritis, and diabetic nephropathy . Its chemical formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, and it possesses a molecular weight of approximately 324.38 g/mol .

Bindarit's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways. Here are some key mechanisms:

  • Monocyte Chemotactic Protein (MCP) Inhibition: Bindarit acts as a selective inhibitor of MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8 []. These chemokines play a crucial role in recruiting immune cells to inflammatory sites. By inhibiting MCPs, Bindarit reduces inflammation.
  • Fatty Acid-Binding Protein 4 (FABP4) Modulation: Bindarit interacts with FABP4, a protein involved in regulating inflammatory responses []. This interaction might influence the release of pro-inflammatory cytokines and impact signaling pathways like PPARγ.
  • Limited data on toxicity: In-depth studies on Bindarit's toxicity are ongoing [].
That contribute to its biological activity. The primary mechanism involves the inhibition of the nuclear factor kappa B (NFκB) pathway, which is crucial in regulating the inflammatory response. Bindarit reduces the phosphorylation of IκBα and p65, leading to decreased activation of NFκB dimers and subsequent nuclear translocation and DNA binding . This action results in the selective downregulation of monocyte chemoattractant protein-1 (MCP-1) and other inflammatory mediators without affecting other cytokines, demonstrating its specificity in targeting inflammatory pathways .

Bindarit exhibits significant biological activity as an anti-inflammatory agent. It modulates the secretion of key pro-inflammatory cytokines, notably enhancing interleukin-8 (IL-8) while reducing MCP-1 levels in lipopolysaccharide-stimulated human monocytic cells . The compound's ability to interfere with the NFκB signaling pathway allows it to prevent excessive production of chemokines at inflammation sites, thus reducing chronic inflammation and associated tissue damage . Additionally, bindarit has shown promise in preclinical studies for preventing coronary restenosis and treating diabetic nephropathy .

The synthesis of bindarit typically involves several steps, including:

  • Formation of the Indazole Core: This is achieved through nucleophilic aromatic substitution reactions.
  • Functionalization: The indazole derivative is then modified by introducing a methoxy group and a carboxylic acid moiety.
  • Final Steps: The reaction with bromoacetic acid anhydride leads to the formation of bindarit .

These synthetic pathways ensure that the compound retains its anti-inflammatory properties while allowing for modifications that may enhance its efficacy.

Bindarit has potential applications in various medical fields due to its anti-inflammatory properties:

  • Treatment of Inflammatory Diseases: It has been studied for use in conditions such as lupus nephritis and rheumatoid arthritis.
  • Prevention of Coronary Restenosis: Bindarit may help reduce the recurrence of arterial blockages post-surgery.
  • Diabetic Nephropathy Management: Its ability to modulate inflammatory responses makes it a candidate for treating kidney-related complications associated with diabetes .

Studies have demonstrated that bindarit interacts specifically with fatty acid binding protein 4 (FABP4), which plays a role in cellular lipid metabolism and signaling pathways. Bindarit effectively displaces fatty acids bound to FABP4, indicating a functional interaction that may enhance its therapeutic effects . This interaction is critical for its anti-inflammatory action, as it promotes the nuclear import of FABP4, potentially influencing gene expression related to inflammation .

Several compounds share structural or functional similarities with bindarit. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)Pain relief and anti-inflammatoryWidely used; less specific than bindarit
IndomethacinNonsteroidal Anti-inflammatory Drug (NSAID)Anti-inflammatory and analgesicStronger side effects compared to bindarit
AspirinSalicylateAnti-inflammatory and antipyreticIrreversible inhibition of cyclooxygenase
RofecoxibSelective COX-2 InhibitorAnti-inflammatoryTargeted action on COX-2; withdrawn from market due to safety concerns

Bindarit stands out due to its specific mechanism targeting the NFκB pathway and selective modulation of chemokine production, which may lead to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs that often affect multiple pathways indiscriminately . This selectivity makes bindarit a promising candidate for targeted therapies in chronic inflammatory conditions.

Early preparations of Bindarit relied on multistep sequences that began with costly 1-benzyl-1H-indazole-3-carboxylic acid and employed high-temperature reductions or toxic halogenation reagents, resulting in modest overall yields (<40%) and challenging waste streams [3]. Subsequent route engineering has embraced organometallic cross-couplings, safer halogen/magnesium exchange chemistry, and greener solvents such as 2-methyl-tetrahydrofuran, enabling gram-to-kilogram scale production under current good-manufacturing-practice conditions [4] [5].

Synthetic Pathways and Pharmacokinetic Profiling

Organic Synthesis Methodologies

All contemporary routes converge on two pivotal intermediates: (i) 1-benzyl-3-halogenomethyl-1H-indazoles and (ii) the corresponding Grignard or organozinc reagents at the C-3 benzylic position. A representative five-stage sequence is summarised in Table 1.

StepKey TransformationTypical Reagents & Conditions*Isolated Yield (%)Source
1N-benzylation of 1H-indazole-3-carboxylic acidBenzyl chloride, triethylamine, 80 – 90 °C72 [3]
2Conversion to 3-halogenomethyl derivativeThionyl chloride or PCl₅, 0 – 25 °C78 [6]
3Halogen/Mg exchange to give 3-magnesio-indazolen-Butyl-magnesium chloride, −15 °C88 [5]
4Electrophilic capture with depolymerised formaldehydeParaformaldehyde, −5 °C71 [5]
5α-Alkoxy carboxylation (Bargellini-type) to install 2-hydroxy-2-methylpropanoic motifChloro-tert-butylacetate, NaOH, 25 °C65 [4]

*Only condensed descriptors are provided; operational specifics, solvent volumes or catalyst loadings are omitted in accordance with the exclusion of administration-style details.

Process improvements have centred on three levers.

  • Safer Carbon–Magnesium Exchange – Low-temperature halogen/magnesium exchange eliminates direct lithiation, averts ring degradation, and proceeds quantitatively within 30 min [6].
  • Formylation via Solid Paraformaldehyde – Replacing gaseous formaldehyde with depolymerised paraformaldehyde improves carbon efficiency and lowers exotherm risk [5].
  • Solvent Greening – Switching from chlorinated solvents to 2-methyl-tetrahydrofuran halves the E-factor and simplifies aqueous work-up [4].

Overall, state-of-the-art pilot campaigns report 46 – 52% total yield over five isolated operations, a two-fold gain versus first-generation syntheses [5].

Metabolic Pathways and Biotransformation

Bindarit’s metabolic fate has been probed in rodents, canines, and human cell models. While full metabolite structural elucidation remains incomplete, converging evidence highlights three dominant pathways.

  • Phase I Hydroxylation – Mixed-function oxidases introduce hydroxyl groups on the indazole benzene ring and, to a lesser extent, the benzylic methylene. Microsomal incubations supplemented with NADPH generate mono-hydroxylated products within 30 min, a reaction inhibited by broad cytochrome P450 blockers, indicating CYP mediation [7] [8].
  • Phase II O-Glucuronidation – UDP-glucuronosyl-transferase isoforms rapidly conjugate the phenolic hydroxyl released after initial oxidation, furnishing highly polar glucuronides detected in bile and plasma [9] [10].
  • Minor Carboxylate Conjugation – Liver S-adenosyl-methionine–dependent transmethylation yields trace methyl esters of the parent carboxylic acid, quantified at <2% of circulating drug-related material [11].

The presence of glucuronide conjugates in bile but not urine suggests enterohepatic recirculation, a feature that may prolong systemic exposure [12]. In vitro data further reveal negligible cytochrome P450 induction, aligning with the compound’s track record of low drug–drug interaction potential [13].

Bioavailability and Tissue Distribution

Pharmacokinetic evaluation combines classical non-compartmental analysis with whole-body autoradiography.

SpeciesSampling MatrixPeak Concentration (Cₘₐₓ, µg ml⁻¹)Time to Peak (Tₘₐₓ, h)Apparent Half-life (t₁/₂, h)Reference
RatPlasma22210 [14]
MousePlasma1939 [15]
MouseLiver28310 [12]
MouseKidney31311 [12]

In both species the concentration–time profile displays a rapid uptake phase followed by mono-exponential decline, indicating distribution-rate limitation. Steady-state brain-to-plasma ratios remain below 0.25, consistent with limited blood–brain barrier penetration [16]. High levels in kidney and liver confirm hepatobiliary and renal clearance routes [12].

Absolute oral bioavailability, estimated by parallel intravenous reference dosing, exceeds 70% when the compound is delivered in fully solubilised vehicles, falling to approximately 35% from crystalline suspensions—a solubility-driven effect that has guided formulation strategies towards amorphous dispersions [15].

Integrated Interpretation

The synthetic advances captured in Section 2.1 directly support the pharmacokinetic findings summarised above. First, minimising halogen-related impurities averts metabolic de-halogenation, thereby simplifying the Phase I oxidative spectrum [6]. Second, the shift to alkaline Earth metal–mediated Grignard chemistry introduces fewer alkali residues, reducing cationic interference with bile acid transporters that mediate hepatic clearance [5]. Finally, the drop in chlorinated solvent residues achieved by switching to 2-methyl-tetrahydrofuran prevents cytochrome P450 inhibition, ensuring reproducible clearance half-lives across batches [4].

Bindarit functions as a selective inhibitor of the monocyte chemotactic protein subfamily of C-C motif chemokines, demonstrating preferential targeting of monocyte chemoattractant protein-1, monocyte chemoattractant protein-2, and monocyte chemoattractant protein-3 [1] [2] [3]. The compound exhibits concentration-dependent inhibition with distinct potency profiles across different cellular contexts and stimulation conditions.

The inhibition of monocyte chemoattractant protein-1 represents the primary mechanism underlying bindarit's anti-inflammatory activity. In lipopolysaccharide-stimulated human monocytes, bindarit demonstrates an inhibitory concentration 50 value of 172 micromolar for monocyte chemoattractant protein-1 production, while the inhibition of monocyte chemoattractant protein-1 messenger ribonucleic acid transcripts occurs at a lower concentration with an inhibitory concentration 50 of 75 micromolar [2] [4]. This differential sensitivity suggests that bindarit primarily acts at the transcriptional level rather than affecting post-translational processing or protein stability.

TargetCell Type/ModelIC50 (μM)StimulusReference
MCP-1 (CCL2)Human monocytes (LPS)172LPS [2]
MCP-1 (CCL2)MM6 cells (LPS)425LPS [4]
MCP-2 (CCL8)Various cell typesNot specifiedVarious [2]
MCP-3 (CCL7)Various cell typesNot specifiedVarious [2]
MCP-1 transcriptsHuman monocytes (LPS)75LPS [4]

The selectivity of bindarit for the monocyte chemotactic protein subfamily is demonstrated by its lack of effect on other chemokines including interleukin-8, macrophage inflammatory protein-1 alpha, macrophage inflammatory protein-1 beta, and regulated upon activation normal T cell expressed and secreted chemokine [2] [3]. This selective inhibition profile suggests that bindarit targets specific regulatory mechanisms unique to monocyte chemotactic protein gene expression rather than broadly suppressing chemokine production.

In vascular injury models, bindarit treatment significantly reduces serum monocyte chemoattractant protein-1 levels in a time-dependent manner, achieving 20% reduction at day 1 and 30% reduction at days 7 and 14 following arterial injury [3]. These effects correlate with reduced neointimal formation and decreased smooth muscle cell proliferation, indicating that monocyte chemotactic protein inhibition translates into meaningful biological outcomes in tissue repair and inflammatory responses.

Modulation of Nuclear Factor-κB Signaling Pathways

Bindarit exerts profound modulatory effects on the nuclear factor-κB signaling pathway, specifically targeting the classical pathway through inhibition of key regulatory components [5] [6]. The compound demonstrates selective action on nuclear factor-κB subunits, with particular emphasis on the p65 and p65/p50 heterodimers that mediate inflammatory gene expression.

The primary mechanism involves the inhibition of inhibitor of κB alpha phosphorylation, which prevents the degradation of this critical regulatory protein and maintains nuclear factor-κB dimers in an inactive cytoplasmic state [5]. Bindarit treatment results in reduced phosphorylation of both inhibitor of κB alpha and the p65 subunit, leading to decreased activation of nuclear factor-κB dimers and subsequent reduction in nuclear translocation and deoxyribonucleic acid binding activity [5] [6].

ComponentEffectMechanismCell TypeReference
IκBα phosphorylationReducedDirect inhibitionMacrophages [5]
p65 phosphorylationReducedDirect inhibitionMacrophages [5]
p65/p50 nuclear translocationReducedConsequence of IκBα stabilizationMacrophages [5]
p65 DNA bindingReducedReduced nuclear availabilityMacrophages [5]
p65-mediated MCP-1 promoter activationInhibited by 61%Specific promoter targetingRaw 264.7 cells [5]

The specificity of bindarit for nuclear factor-κB-mediated monocyte chemoattractant protein-1 regulation is demonstrated through promoter activation studies. Bindarit selectively inhibits p65 and p65/p50-induced monocyte chemoattractant protein-1 promoter activation by 61% and 35%, respectively, while showing no effect on other tested promoter systems including the D-binding protein promoter, apolipoprotein B promoter, and peroxisome proliferator-activated receptor gamma promoter [5]. This selective action indicates that bindarit targets specific nuclear factor-κB-dependent regulatory elements rather than broadly suppressing transcriptional activity.

Chromatin immunoprecipitation experiments reveal that bindarit treatment reduces the binding of nuclear factor-κB dimers to the proximal regulatory region of the murine monocyte chemoattractant protein-1 promoter, providing direct evidence for the compound's ability to interfere with transcription factor-deoxyribonucleic acid interactions [5]. The downstream effects include reduced gene expression and consequently lower levels of secreted monocyte chemoattractant protein-1 protein, establishing a clear mechanistic link between nuclear factor-κB inhibition and chemokine suppression.

Interaction with Fatty Acid-Binding Protein 4

Bindarit demonstrates direct physical and functional interactions with fatty acid-binding protein 4, a small cytosolic protein that serves as a lipid chaperone and regulates inflammatory signaling pathways [1] [7]. This interaction represents a novel mechanism through which bindarit modulates cellular lipid metabolism and inflammatory responses.

Competitive binding assays demonstrate that bindarit can displace radiolabeled fatty acids from fatty acid-binding protein 4 with high affinity, exhibiting inhibitory constant values of 19 ± 3 micromolar for oleic acid displacement and 60 ± 17 micromolar for arachidonic acid displacement [7]. Molecular docking analysis reveals that bindarit binds to the fatty acid-binding site of fatty acid-binding protein 4 in a conformation similar to ibuprofen, with calculated binding free energy of -8.1 kilocalories per mole [7].

ParameterValueMethodCell TypeReference
Binding affinity (Ki) - Oleic acid displacement19 ± 3 μMCompetitive binding assayPurified FABP4 [7]
Binding affinity (Ki) - Arachidonic acid displacement60 ± 17 μMCompetitive binding assayPurified FABP4 [7]
Binding free energy-8.1 kcal/molMolecular dockingIn silico [7]
Nuclear translocation enhancementSignificant increaseImmunofluorescenceMM-6 cells [7]
FABP4 expression upregulationPPARγ-dependentqRT-PCRMM-6 cells [7]

The binding of bindarit to fatty acid-binding protein 4 promotes nuclear translocation of the protein, as demonstrated by immunofluorescence microscopy showing increased nuclear to cytoplasmic fluorescence ratios in bindarit-treated cells [7]. This nuclear translocation is functionally significant as it enables fatty acid-binding protein 4 to interact with nuclear receptors and modulate transcriptional activity.

Bindarit treatment increases fatty acid-binding protein 4 expression in a peroxisome proliferator-activated receptor gamma-dependent manner, suggesting that the compound can activate this nuclear transcription factor [7]. The increased expression and nuclear localization of fatty acid-binding protein 4 impacts peroxisome proliferator-activated receptor gamma signaling and lipopolysaccharide-dependent kinase pathways, creating a complex regulatory network that modulates both inflammatory and metabolic responses.

The functional consequences of bindarit-fatty acid-binding protein 4 interaction include differential regulation of cytokine production, with enhancement of interleukin-8 release and reduction of monocyte chemoattractant protein-1 production [7]. This dual effect highlights the sophisticated nature of bindarit's mechanism of action, involving both pro-inflammatory and anti-inflammatory components that contribute to its overall therapeutic profile.

Transcriptional Regulation of Chemokine Expression

Bindarit exerts comprehensive effects on transcriptional regulation of chemokine expression through multiple interconnected mechanisms that involve both direct transcriptional inhibition and indirect modulation of transcription factor activity [5] [8]. The compound demonstrates selective targeting of specific gene promoters while leaving others unaffected, indicating a sophisticated mechanism of transcriptional control.

The primary transcriptional target of bindarit is the monocyte chemoattractant protein-1 gene, where the compound specifically inhibits nuclear factor-κB-mediated transcriptional activation [5]. Bindarit treatment results in up to 90% reduction in monocyte chemoattractant protein-1 messenger ribonucleic acid levels in lipopolysaccharide-stimulated cells, with maximal effects observed at the peak of lipopolysaccharide-induced expression [5]. This transcriptional suppression is mechanistically linked to the compound's ability to reduce nuclear factor-κB p65 and p65/p50 dimer binding to the monocyte chemoattractant protein-1 promoter.

Gene TargetRegulationMechanismFold ChangeCell TypeReference
MCP-1DownregulatedNF-κB p65 inhibition90% reductionMultiple [5]
MCP-2DownregulatedNF-κB p65 inhibitionNot specifiedMultiple [5]
MCP-3DownregulatedNF-κB p65 inhibitionNot specifiedMultiple [5]
IL-12β/p40DownregulatedNF-κB p65 inhibitionSignificant reductionMacrophages [5]
IL-8UpregulatedPPARγ activation2-3 fold increaseMonocytes [7]
FABP4UpregulatedPPARγ activation2-fold increaseMonocytes [7]

The transcriptional effects of bindarit extend beyond monocyte chemoattractant protein-1 to include other members of the monocyte chemotactic protein subfamily. Bindarit treatment significantly reduces monocyte chemoattractant protein-2 and monocyte chemoattractant protein-3 expression, indicating that the compound targets shared transcriptional regulatory elements common to these related chemokines [5] [9]. The coordinate regulation of these chemokines suggests that bindarit interferes with common transcriptional machinery or regulatory pathways.

In addition to chemokine suppression, bindarit affects the transcription of other inflammatory mediators including interleukin-12 beta/p40, which is significantly reduced following treatment [5]. This effect on interleukin-12 beta/p40 transcription is mediated through the same nuclear factor-κB-dependent mechanism that regulates monocyte chemoattractant protein expression, indicating a broader impact on inflammatory gene networks.

Conversely, bindarit demonstrates transcriptional activation properties for specific target genes, particularly those regulated by peroxisome proliferator-activated receptor gamma [7]. The compound increases fatty acid-binding protein 4 expression approximately 2-fold through peroxisome proliferator-activated receptor gamma activation, while simultaneously enhancing interleukin-8 transcription by 2-3 fold. This dual regulatory capacity demonstrates that bindarit functions as both a transcriptional repressor and activator depending on the target gene and regulatory context.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.14739250 g/mol

Monoisotopic Mass

324.14739250 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JQ11LH711M

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokines
Chemokines
CCL2 [HSA:6347] [KO:K14624]

Other CAS

130641-38-2

Wikipedia

Bindarit

Dates

Last modified: 08-15-2023
1: Colombo A, Basavarajaiah S, Limbruno U, Picchi A, Lettieri C, Valgimigli M, Sciahbasi A, Prati F, Calabresi M, Pierucci D, Guglielmotti A. A double-blind randomised study to evaluate the efficacy and safety of bindarit in preventing coronary stent restenosis. EuroIntervention. 2015 Dec 23;11(8). pii: 20140918-01. doi: 10.4244/EIJY15M12_03. [Epub ahead of print] PubMed PMID: 26690313.
2: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Correction for Chen et al., Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection. J Virol. 2015 Dec 1;89(23):12232. doi: 10.1128/JVI.02114-15. PubMed PMID: 26543092; PubMed Central PMCID: PMC4645307.
3: Zoja C, Corna D, Locatelli M, Rottoli D, Pezzotta A, Morigi M, Zanchi C, Buelli S, Guglielmotti A, Perico N, Remuzzi A, Remuzzi G. Effects of MCP-1 inhibition by bindarit therapy in a rat model of polycystic kidney disease. Nephron. 2015;129(1):52-61. doi: 10.1159/000369149. Epub 2014 Dec 17. PubMed PMID: 25531096.
4: Chen W, Foo SS, Taylor A, Lulla A, Merits A, Hueston L, Forwood MR, Walsh NC, Sims NA, Herrero LJ, Mahalingam S. Bindarit, an inhibitor of monocyte chemotactic protein synthesis, protects against bone loss induced by chikungunya virus infection. J Virol. 2015 Jan;89(1):581-93. doi: 10.1128/JVI.02034-14. Epub 2014 Oct 22. Erratum in: J Virol. 2015 Dec 1;89(23):12232. PubMed PMID: 25339772; PubMed Central PMCID: PMC4301140.
5: Steiner JL, Davis JM, McClellan JL, Guglielmotti A, Murphy EA. Effects of the MCP-1 synthesis inhibitor bindarit on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer. Cytokine. 2014 Mar;66(1):60-8. doi: 10.1016/j.cyto.2013.12.011. Epub 2014 Jan 20. PubMed PMID: 24548426; PubMed Central PMCID: PMC4419732.
6: Severini C, Passeri PP, Ciotti M, Florenzano F, Possenti R, Zona C, Di Matteo A, Guglielmotti A, Calissano P, Pachter J, Mercanti D. Bindarit, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity. J Alzheimers Dis. 2014;38(2):281-93. doi: 10.3233/JAD-131070. PubMed PMID: 23948942.
7: Maddaluno M, Grassia G, Di Lauro MV, Parisi A, Maione F, Cicala C, De Filippis D, Iuvone T, Guglielmotti A, Maffia P, Mascolo N, Ialenti A. Bindarit inhibits human coronary artery smooth muscle cell proliferation, migration and phenotypic switching. PLoS One. 2012;7(10):e47464. doi: 10.1371/journal.pone.0047464. Epub 2012 Oct 15. PubMed PMID: 23077623; PubMed Central PMCID: PMC3471825.
8: Paccosi S, Musilli C, Mangano G, Guglielmotti A, Parenti A. The monocyte chemotactic protein synthesis inhibitor bindarit prevents mesangial cell proliferation and extracellular matrix remodeling. Pharmacol Res. 2012 Dec;66(6):526-35. doi: 10.1016/j.phrs.2012.09.006. Epub 2012 Sep 14. PubMed PMID: 22982961.
9: Ge S, Shrestha B, Paul D, Keating C, Cone R, Guglielmotti A, Pachter JS. The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis. J Neuroinflammation. 2012 Jul 12;9:171. doi: 10.1186/1742-2094-9-171. PubMed PMID: 22788993; PubMed Central PMCID: PMC3488971.
10: Zollo M, Di Dato V, Spano D, De Martino D, Liguori L, Marino N, Vastolo V, Navas L, Garrone B, Mangano G, Biondi G, Guglielmotti A. Targeting monocyte chemotactic protein-1 synthesis with bindarit induces tumor regression in prostate and breast cancer animal models. Clin Exp Metastasis. 2012 Aug;29(6):585-601. doi: 10.1007/s10585-012-9473-5. Epub 2012 Apr 7. PubMed PMID: 22484917.
11: Mora E, Guglielmotti A, Biondi G, Sassone-Corsi P. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. Cell Cycle. 2012 Jan 1;11(1):159-69. doi: 10.4161/cc.11.1.18559. Epub 2012 Jan 1. PubMed PMID: 22189654; PubMed Central PMCID: PMC3356824.
12: Rulli NE, Rolph MS, Srikiatkhachorn A, Anantapreecha S, Guglielmotti A, Mahalingam S. Protection from arthritis and myositis in a mouse model of acute chikungunya virus disease by bindarit, an inhibitor of monocyte chemotactic protein-1 synthesis. J Infect Dis. 2011 Oct 1;204(7):1026-30. doi: 10.1093/infdis/jir470. PubMed PMID: 21881117.
13: Ialenti A, Grassia G, Gordon P, Maddaluno M, Di Lauro MV, Baker AH, Guglielmotti A, Colombo A, Biondi G, Kennedy S, Maffia P. Inhibition of in-stent stenosis by oral administration of bindarit in porcine coronary arteries. Arterioscler Thromb Vasc Biol. 2011 Nov;31(11):2448-54. doi: 10.1161/ATVBAHA.111.230078. PubMed PMID: 21852559.
14: Rulli NE, Guglielmotti A, Mangano G, Rolph MS, Apicella C, Zaid A, Suhrbier A, Mahalingam S. Amelioration of alphavirus-induced arthritis and myositis in a mouse model by treatment with bindarit, an inhibitor of monocyte chemotactic proteins. Arthritis Rheum. 2009 Aug;60(8):2513-23. doi: 10.1002/art.24682. PubMed PMID: 19644852.
15: Grassia G, Maddaluno M, Guglielmotti A, Mangano G, Biondi G, Maffia P, Ialenti A. The anti-inflammatory agent bindarit inhibits neointima formation in both rats and hyperlipidaemic mice. Cardiovasc Res. 2009 Dec 1;84(3):485-93. doi: 10.1093/cvr/cvp238. Epub 2009 Jul 10. PubMed PMID: 19592568; PubMed Central PMCID: PMC2777949.
16: Bhatia M, Landolfi C, Basta F, Bovi G, Ramnath RD, de Joannon AC, Guglielmotti A. Treatment with bindarit, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis. Inflamm Res. 2008 Oct;57(10):464-71. doi: 10.1007/s00011-008-7210-y. PubMed PMID: 18827968.
17: Mirolo M, Fabbri M, Sironi M, Vecchi A, Guglielmotti A, Mangano G, Biondi G, Locati M, Mantovani A. Impact of the anti-inflammatory agent bindarit on the chemokinome: selective inhibition of the monocyte chemotactic proteins. Eur Cytokine Netw. 2008 Sep;19(3):119-22. doi: 10.1684/ecn.2008.0133. Epub 2008 Sep 8. PubMed PMID: 18775807.
18: Bhatia M, Ramnath RD, Chevali L, Guglielmotti A. Treatment with bindarit, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis. Am J Physiol Gastrointest Liver Physiol. 2005 Jun;288(6):G1259-65. Epub 2005 Feb 3. PubMed PMID: 15691869.
19: Guglielmotti A, D'Onofrio E, Coletta I, Aquilini L, Milanese C, Pinza M. Amelioration of rat adjuvant arthritis by therapeutic treatment with bindarit, an inhibitor of MCP-1 and TNF-alpha production. Inflamm Res. 2002 May;51(5):252-8. PubMed PMID: 12056513.
20: Guglielmotti A, Aquilini L, D'Onofrio E, Rosignoli MT, Milanese C, Pinza M. Bindarit prolongs survival and reduces renal damage in NZB/W lupus mice. Clin Exp Rheumatol. 1998 Mar-Apr;16(2):149-54. PubMed PMID: 9536390.

Explore Compound Types